molecular formula C42H85NO4 B1254852 N-(docosanoyl)-4-hydroxyeicosasphinganine

N-(docosanoyl)-4-hydroxyeicosasphinganine

Cat. No. B1254852
M. Wt: 668.1 g/mol
InChI Key: PVYQVQNWNVQYMD-LFVSMIGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(docosanoyl)-4-hydroxyeicosasphinganine is a ceramide that is the N-docosanoyl derivative of 4-hydroxyeicosasphinganine.

Scientific Research Applications

Sphingolipid Research

N-(docosanoyl)-4-hydroxyeicosasphinganine, a type of sphingolipid, has been studied in various biological contexts. Weiss et al. (2006) investigated ceramides and cerebrosides in fungi, finding that these sphingolipids, including compounds similar to N-(docosanoyl)-4-hydroxyeicosasphinganine, comprise a significant portion of the cell dry weight in Phycomyces blakesleeanus and Fusarium lini. This highlights the importance of such compounds in fungal biology and possibly in other biological materials (Weiss et al., 2006).

Neurotrophic Effects

Kwon et al. (2003) identified sphingolipids in Bombycis Corpus 101A, including compounds structurally related to N-(docosanoyl)-4-hydroxyeicosasphinganine. Their research focused on the neurotrophic effects of these sphingolipids, suggesting potential applications in neurobiology and therapeutic contexts (Kwon et al., 2003).

Antibacterial and Anti-inflammatory Applications

Krishna et al. (2004) explored new sphingosines isolated from Pseudopterogorgia australiensis, including compounds similar to N-(docosanoyl)-4-hydroxyeicosasphinganine. Their findings suggest moderate antibacterial activity for these compounds, indicating potential for antibacterial and anti-inflammatory applications (Krishna et al., 2004).

Omega-3 Fatty Acid Transformation and Inflammation

Serhan et al. (2002) discussed the role of docosahexaenoic acid in the formation of bioactive compounds, including 17R-hydroxy-containing docosanoids like N-(docosanoyl)-4-hydroxyeicosasphinganine. These compounds, termed resolvins, play a role in the resolution of inflammation, indicating their potential therapeutic value in inflammatory diseases (Serhan et al., 2002).

Antiviral Applications

Marcelletti (2002) studied the synergistic effect of docosanol and nucleoside analogs in inhibiting herpesvirus replication. This research suggests the potential application of N-(docosanoyl)-4-hydroxyeicosasphinganine in antiviral therapies, particularly in enhancing the efficacy of other antiviral drugs (Marcelletti, 2002).

properties

Product Name

N-(docosanoyl)-4-hydroxyeicosasphinganine

Molecular Formula

C42H85NO4

Molecular Weight

668.1 g/mol

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyicosan-2-yl]docosanamide

InChI

InChI=1S/C42H85NO4/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-41(46)43-39(38-44)42(47)40(45)36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h39-40,42,44-45,47H,3-38H2,1-2H3,(H,43,46)/t39-,40+,42-/m0/s1

InChI Key

PVYQVQNWNVQYMD-LFVSMIGWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCCCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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